molecular formula C13H14BrNOS B1379262 [5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide CAS No. 1823787-24-1

[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide

Cat. No. B1379262
CAS RN: 1823787-24-1
M. Wt: 312.23 g/mol
InChI Key: FNSNQLYDTLMXOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is C 13 H 14 BrNOS. It has an average mass of 312.225 Da and a monoisotopic mass of 310.997925 Da .

Scientific Research Applications

Biological Importance of Tryptophan Derivatives
Tryptophan derivatives, closely related to the aminoethyl-thienyl group in our compound, are pivotal in neuropsychological functions. The synthesis and metabolism of serotonin, a key neurotransmitter derived from tryptophan, have profound effects on mood, aggression, and stress response. Research by Höglund, Øverli, and Winberg (2019) elucidates the pathways of tryptophan metabolism and its effects mediated by the serotonergic system in vertebrates, suggesting potential neurological or pharmacological applications for related compounds (Höglund et al., 2019).

Phosphonic Acid Functionalities
Phosphonic acids, characterized by a direct carbon-phosphorus bond, find extensive use in drug development, materials science, and analytical chemistry. The review by Sevrain et al. (2017) provides comprehensive insights into the applications of phosphonic acids, which could be relevant for derivatives of “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in creating pro-drugs or in surface functionalization for biomedical applications (Sevrain et al., 2017).

Applications in Chromatographic Techniques
Compounds with specific functionalities, such as those found in “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide,” could serve as standards or reagents in chromatography. Research by Flanagan et al. (2001) discusses the use of strong cation-exchange materials in the HPLC of basic drugs, highlighting the role of chemical functionalities in optimizing chromatographic separations (Flanagan et al., 2001).

Implications for Methadone Metabolomics
Given the structural specificity of methadone and its metabolites, studies like that by Dinis-Oliveira (2016) on the metabolomics of methadone underline the importance of detailed chemical analysis and the potential for compounds like “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” to play a role in the study of drug metabolism and pharmacokinetics (Dinis-Oliveira, 2016).

Biomass Conversion to Furan Derivatives
The conversion of biomass to valuable furan derivatives, as reviewed by Chernyshev et al. (2017), might provide a context for the application of thiophene-containing compounds in sustainable chemistry and materials science. This research area aims at utilizing renewable resources for producing chemicals, where structurally similar compounds could serve as intermediates or catalysts (Chernyshev et al., 2017).

Mechanism of Action

properties

IUPAC Name

[5-(2-aminoethyl)thiophen-2-yl]-phenylmethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS.BrH/c14-9-8-11-6-7-12(16-11)13(15)10-4-2-1-3-5-10;/h1-7H,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSNQLYDTLMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
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[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Reactant of Route 3
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Reactant of Route 4
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[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Reactant of Route 5
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Reactant of Route 6
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide

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